Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 5-amino-1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10,17H2,1-2H3 |
InChI Key |
RLXSKGOOAXYQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C=C1N)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The amino group is then introduced via amination reactions, and the ester group is formed through esterification reactions. The reaction conditions often involve the use of organic solvents like ethanol or methanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Industrial methods also emphasize the use of green chemistry principles, such as solvent recycling and waste minimization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Antioxidant Properties
Studies have shown that compounds with similar structures possess antioxidant properties, suggesting that Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate could mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at neurodegenerative diseases where oxidative damage plays a significant role .
2. Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound may offer protective effects against neuronal damage. Research into related compounds has demonstrated their ability to enhance cognitive function and protect against excitotoxicity .
3. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria. The benzyloxy group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into potential therapeutic uses:
Synthetic Applications
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares functional motifs with other heterocycles, such as pyrazole and cyclohexene derivatives. Key comparisons include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : The benzyloxy group in the target compound facilitates π-π stacking, whereas halogenated aryl groups (e.g., 2,4-dichlorophenyl in pyrazole derivatives) enhance lipophilicity and influence melting points .
- Hydrogen-Bonding Networks: The amino and carbonyl groups in the dihydropyridine core enable hydrogen bonding, akin to the acetylated amino group in the cyclohexene derivative . Such interactions dictate crystal packing and stability .
- Steric Effects : The 1-methyl group in the target compound may reduce rotational freedom compared to bulkier substituents (e.g., 1-ethylpropoxy in the cyclohexene derivative), affecting conformational stability .
Physicochemical Properties
- Melting Points : Pyrazole derivatives with nitro and halogen substituents exhibit higher melting points (e.g., 229–230°C ) due to strong intermolecular interactions (e.g., dipole-dipole, halogen bonding). The target compound’s benzyloxy group likely lowers its melting point relative to halogenated analogs.
- Solubility : Ethyl carboxylate groups generally enhance solubility in polar solvents, but the benzyloxy moiety may introduce hydrophobicity, contrasting with the phosphate salt in the cyclohexene derivative, which improves aqueous solubility .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL and ORTEP-3 are critical for resolving hydrogen-bonding patterns and ring puckering in heterocycles . For example, the dihydropyridine ring may exhibit puckering parameters distinct from planar pyrazole or twisted cyclohexene systems .
- Hydrogen-Bonding Patterns: The target compound’s amino and carbonyl groups likely form N–H···O and C=O···H–N interactions, similar to patterns observed in pyrazole carboxamides .
Research Implications
- Drug Design: The benzyloxy group’s aromaticity and the amino-carboxylate motif make the compound a candidate for kinase inhibitors or protease targets, analogous to pyrazole-based therapeutics .
- Material Science : Its crystallinity and hydrogen-bonding capacity suggest utility in organic semiconductors or co-crystals, leveraging techniques like graph-set analysis for crystal engineering .
Biological Activity
Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
In vitro studies have demonstrated that compounds similar to Ethyl 5-amino derivatives possess antitumor activity. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, one study indicated that certain dihydropyridine derivatives significantly reduced the viability of cancer cells at concentrations as low as 10 µM .
Neuroprotective Effects
The neuroprotective potential of dihydropyridine compounds has been explored in models of oxidative stress and neurodegenerative diseases. Research findings suggest that these compounds can modulate calcium ion influx in neurons, thereby protecting against excitotoxicity and oxidative damage . This property positions them as candidates for further development in treating conditions such as Alzheimer's disease.
The biological activity of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine derivatives can be attributed to several mechanisms:
- Calcium Channel Modulation : Some studies suggest that these compounds can selectively inhibit voltage-gated calcium channels, which is crucial for neuronal health and function.
- Antioxidant Activity : The antioxidant properties of these compounds help mitigate oxidative stress in cells, contributing to their neuroprotective effects.
- Apoptosis Induction : Certain analogs have been found to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial effects of various dihydropyridine derivatives against clinical isolates. The results showed that the compound exhibited potent activity against multidrug-resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria .
Study 2: Antitumor Properties
In a preclinical trial involving human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis was primarily through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
